3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide
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Overview
Description
3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and a furan ring attached via a propan-2-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, starting from 3,4-difluorobenzoyl chloride, the compound can be synthesized by reacting it with 1-(furan-2-yl)propan-2-amine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide: Similar structure but with the furan ring attached at a different position.
3,4-difluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
3,4-difluoro-N-(1-(pyridin-2-yl)propan-2-yl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide lies in its specific substitution pattern and the presence of the furan ring. This gives it distinct chemical and biological properties compared to its analogs. The fluorine atoms enhance its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
3,4-Difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide is a compound of interest due to its potential biological activities, including anticancer properties and antiviral effects. This article reviews the available literature on its biological activity, focusing on in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a difluorobenzamide core with a furan substituent, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, highlighting its potential as an anticancer agent and antiviral compound.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induces apoptosis via caspase activation |
HCT-116 | 1.54 | Cell cycle arrest at G1 phase |
A549 | 0.76 | Inhibition of proliferation |
The IC50 values indicate that the compound exhibits significant cytotoxicity at sub-micromolar concentrations, comparable to established anticancer drugs like doxorubicin .
Antiviral Activity
Research has also explored the antiviral properties of this compound. In particular, it has shown promise against viral infections by inhibiting viral replication in cell cultures. The compound's mechanism involves interference with viral protein synthesis and modulation of host cell pathways.
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Furan Ring : The furan moiety contributes to the compound's ability to interact with various biological receptors, enhancing its anticancer and antiviral activities.
- Amide Linkage : The amide functional group is crucial for maintaining the stability and bioactivity of the compound.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with this compound led to increased levels of apoptotic markers such as caspase-3/7 activity, indicating its potential as a chemotherapeutic agent .
- Antiviral Efficacy : Another study focused on the compound's activity against viral infections showed that it significantly reduced viral load in treated cell lines compared to controls .
Properties
IUPAC Name |
3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-9(7-11-3-2-6-19-11)17-14(18)10-4-5-12(15)13(16)8-10/h2-6,8-9H,7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVBZSMEZLHTRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.